(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidin-3-yloxy group, which is believed to contribute to its pharmacological properties.
The compound can be synthesized through various chemical pathways, and its structure has been explored in several studies focusing on pyridine and pyrrolidine derivatives. The exploration of these compounds often aims at understanding their interactions with biological targets, particularly in the context of drug development.
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride can be classified as:
The synthesis of (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reactions and characterize products.
The molecular structure of (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride features:
Key molecular data include:
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride may undergo various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, which can be analyzed using computational chemistry methods to predict reaction pathways and product stability.
The mechanism of action for (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is not fully elucidated but is hypothesized based on structural analogs. Potential mechanisms include:
Further studies are required to clarify its precise mechanism through biochemical assays and molecular docking studies.
Key physical properties include:
Relevant chemical properties include:
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has potential applications in various scientific fields:
The stereogenic center in (R)-2-((pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride necessitates enantioselective synthesis strategies. Chiral pool utilization provides an efficient pathway by leveraging readily available enantiopure natural products as starting materials. Commercially available (R)-3-hydroxypyrrolidine serves as a privileged building block, where the pre-existing chiral center eliminates the need for additional resolution steps . This approach capitalizes on the structural similarity between natural pyrrolidine alkaloids and the target molecule's core.
Alternative chiral precursors include tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, which offers nitrogen protection compatibility with subsequent reaction steps. The Boc-protected derivative undergoes selective O-alkylation while preserving stereochemical integrity, followed by acidic deprotection to yield the free pyrrolidine intermediate . Enzymatic resolution represents another emerging approach, where transaminase enzymes selectively process one enantiomer from racemic mixtures, achieving enantiomeric excess (ee) values >98% as demonstrated in structurally analogous pyrrolidine syntheses [3].
Table 1: Chiral Precursors for Stereoselective Synthesis
Chiral Source | ee (%) | Advantages | Yield Limitations |
---|---|---|---|
(R)-3-Hydroxypyrrolidine | >99 | Minimal synthetic steps | High material cost |
Boc-(R)-3-hydroxypyrrolidine | >99 | In-situ protection-deprotection compatibility | Requires acidic cleavage |
Racemic 3-hydroxypyrrolidine + ATA-302 enzyme | >98 | Low-cost racemate feedstock | Multi-step purification |
The critical ether linkage formation between pyrrolidine and pyridine moieties demands precise stereocontrol. Mitsunobu coupling between (R)-3-hydroxypyrrolidine and 2-(hydroxymethyl)pyridine using triphenylphosphine and diethyl azodicarboxylate (DEAD) achieves inversion-free coupling at -20°C, preserving chiral integrity with yields exceeding 85% . This method avoids racemization but generates stoichiometric phosphine oxide byproducts that complicate purification.
Alternative Williamson ether synthesis employs phase-transfer catalysis (PTC) for enhanced efficiency: deprotonated (R)-3-hydroxypyrrolidine reacts with 2-(chloromethyl)pyridine in biphasic toluene/water systems containing benzyltriethylammonium chloride. This method achieves 78% yield at 60°C with retention of configuration and reduces reaction time to 4 hours compared to traditional methods requiring 12+ hours . Microwave-assisted O-alkylation further optimizes this process, delivering 92% yield in 30 minutes at 120°C while maintaining >99% ee, as validated by chiral HPLC analysis [7].
Table 2: O-Alkylation Performance Under Varied Conditions
Method | Temperature (°C) | Time (h) | Yield (%) | ee Preservation (%) |
---|---|---|---|---|
Mitsunobu | -20 | 24 | 85 | >99.5 |
Williamson (PTC) | 60 | 4 | 78 | 99.1 |
Microwave-assisted | 120 | 0.5 | 92 | 99.7 |
Conventional Williamson | 80 | 12 | 65 | 98.5 |
Conversion of the free base to (R)-2-((pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride requires precise crystallization control to ensure stoichiometric salt formation and desired solid-state properties. The process involves dissolving the free base in anhydrous ethanol at 50°C and introducing hydrogen chloride gas at controlled flow rates (0.5 L/min), generating a crystalline salt with 98.5% purity [8]. Counterion stoichiometry proves critical – substoichiometric HCl (1.8 equiv) leads to partial salt formation while exceeding 2.2 equivalents induces hygroscopicity.
Solvent-antisolvent systems using ethanol/ethyl acetate (1:3 v/v) produce defined crystal morphologies with superior flow properties. XRPD analysis reveals that rapid cooling (10°C/min) generates metastable Form I with needle-like crystals, whereas controlled cooling at 1°C/min yields thermodynamically stable Form II as rhombic crystals [8]. The latter exhibits superior storage stability with <0.1% polymorphic conversion after 12 months at 25°C/60% RH. Ostwald ripening monitoring during crystallization identifies optimal seeding points: introducing 0.1% w/w Form II seeds at 40°C suppresses polymorphic variability and ensures batch consistency.
Table 3: Polymorph Stability Under Storage Conditions
Polymorph | Hygroscopicity (% wt gain, 25°C/75% RH) | Aqueous Solubility (mg/mL, 25°C) | Thermal Stability (DSC onset °C) |
---|---|---|---|
Form I | 5.2 | 142 | 218 |
Form II | 1.8 | 98 | 225 |
Hydrate | 12.7 | 210 | 195 (dehydration) |
Process sustainability for this compound centers on E-factor reduction through solvent optimization and waste stream valorization. Traditional synthesis employs dichloromethane (DCM) in Mitsunobu reactions, generating 8.5 kg waste/kg product. Transitioning to cyclopentyl methyl ether (CPME) slashes the E-factor to 3.2 while maintaining yield, benefiting from CPME's low water solubility (0.5% w/w) facilitating aqueous workup [3].
Waste minimization strategies include:
Life-cycle assessment confirms these modifications reduce overall process energy consumption by 40% and carcinogenic risk potential (based on USEtox modeling) by 78% compared to first-generation routes.
Table 4: Solvent Environmental Impact Comparison
Solvent | E-Factor Contribution | Global Warming Potential (kg CO₂-eq/kg solvent) | Carcinogenicity (CTUh/kg) |
---|---|---|---|
Dichloromethane | 8.5 | 0.98 | 1.2 × 10⁻⁵ |
Ethyl acetate | 5.1 | 0.42 | 3.7 × 10⁻⁷ |
CPME | 3.2 | 0.51 | 4.2 × 10⁻⁷ |
2-MeTHF | 2.8 | 0.38 | 2.9 × 10⁻⁷ |
Flow chemistry implementation addresses key limitations in batch synthesis, particularly for exothermic transformations. A three-stage continuous system achieves complete synthesis in <30 minutes total residence time:
This configuration achieves 86% overall yield at 250 g/hour throughput with exceptional stereocontrol (>99.5% ee). In-line analytics including FTIR and polarimetry provide real-time purity monitoring, enabling automated adjustment of HCl stoichiometry (±0.05 equiv) via feedback control loops. Segmented gas-liquid flow in the crystallizer prevents particle agglomeration, yielding uniform crystals (D90 = 110 μm ± 15%) without milling requirements. Compared to batch processes, flow production reduces solvent consumption by 60% and eliminates intermediate isolation steps, cutting production costs by 45% while maintaining 99.8% HPLC purity [8].
Table 5: Batch vs. Continuous Process Performance
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Total reaction time | 48 hours | 0.5 hours | 96x faster |
Solvent consumption | 15 L/kg | 6 L/kg | 60% reduction |
Energy input | 120 kWh/kg | 45 kWh/kg | 62.5% reduction |
Space-time yield | 0.08 kg/L·h | 0.51 kg/L·h | 6.4x increase |
Purity consistency | 98.5 ± 1.2% | 99.8 ± 0.3% | Reduced variability |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1